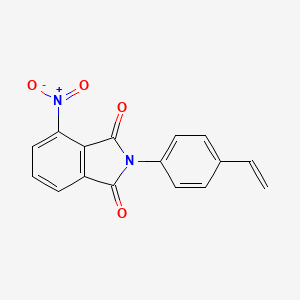
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide is a chemical compound that features a thiazole ring substituted with a bromine atom at the 4-position and a piperidine ring attached to a carboxamide group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity.
Métodos De Preparación
The synthesis of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling with Piperidine: The brominated thiazole is coupled with piperidine-4-carboxamide through nucleophilic substitution reactions, often using a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorothiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Methylthiazol-2-yl)piperidine-4-carboxamide: Contains a methyl group instead of bromine, potentially affecting its electronic properties and interactions with biological targets.
1-(4-Fluorothiazol-2-yl)piperidine-4-carboxamide: Substitution with a fluorine atom, which can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12BrN3OS |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C9H12BrN3OS/c10-7-5-15-9(12-7)13-3-1-6(2-4-13)8(11)14/h5-6H,1-4H2,(H2,11,14) |
Clave InChI |
NEPQTVXDRWJSMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N)C2=NC(=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
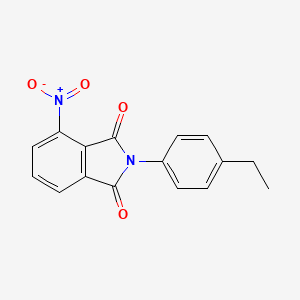
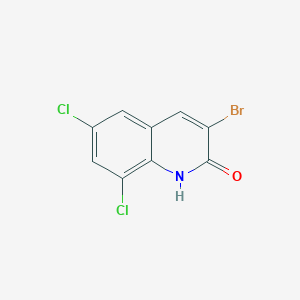
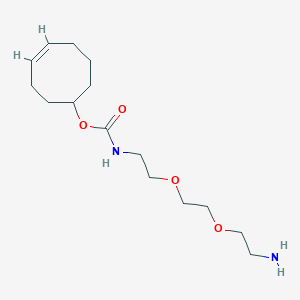

![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
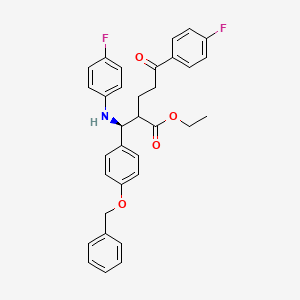
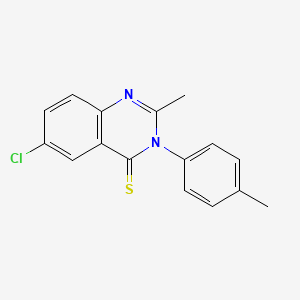
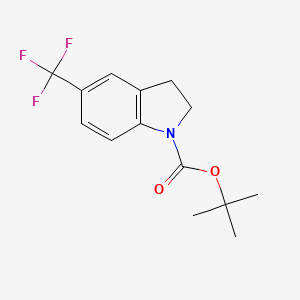
![(1R,4R)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B15063082.png)
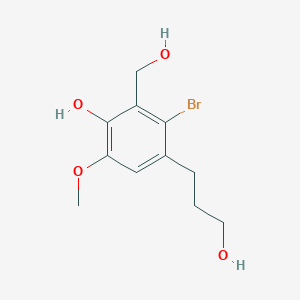
![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
